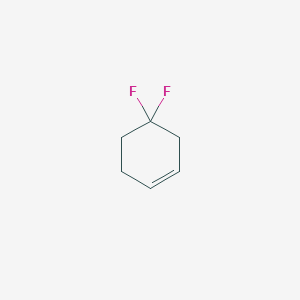
4,4-Difluorocyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorocyclohexene is an organic compound with the molecular formula C6H8F2 It is a fluorinated derivative of cyclohexene, characterized by the presence of two fluorine atoms attached to the fourth carbon of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorocyclohexene typically involves the fluorination of cyclohexene derivatives. One common method is the reaction of cyclohexene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic fluorination of cyclohexene using a metal fluoride catalyst. This method allows for continuous production and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluorocyclohexene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4-Difluorocyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4,4-Difluorocyclohexane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace fluorine atoms with methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH3), acetonitrile (CH3CN)
Major Products Formed:
Oxidation: 4,4-Difluorocyclohexanone
Reduction: 4,4-Difluorocyclohexane
Substitution: 4,4-Dimethoxycyclohexene
Scientific Research Applications
4,4-Difluorocyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of fluorinated analogs of biological molecules, helping to understand the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds like this compound are explored for their potential use in pharmaceuticals, including as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit unique properties like increased chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 4,4-Difluorocyclohexene in chemical reactions involves the interaction of its fluorine atoms with various reagents. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the fluorine atoms can participate in nucleophilic or electrophilic substitution reactions, altering the electronic properties of the cyclohexene ring.
Comparison with Similar Compounds
4,4-Difluorocyclohexanone: A ketone derivative with similar fluorination but different functional group.
4,4-Dimethylcyclohexanone: A methylated analog with different substituents.
2-Fluorocyclohexanone: A monofluorinated analog with fluorine at a different position.
Uniqueness: 4,4-Difluorocyclohexene is unique due to the specific positioning of the fluorine atoms on the cyclohexene ring. This positioning can significantly influence the compound’s reactivity and properties compared to other fluorinated or substituted cyclohexenes. The presence of two fluorine atoms at the same carbon enhances the compound’s stability and makes it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
4,4-difluorocyclohexene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2/c7-6(8)4-2-1-3-5-6/h1-2H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNRBUMNLMKFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

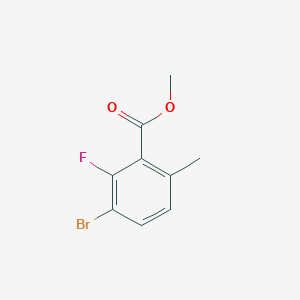
![Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-](/img/structure/B13913911.png)

![3-methyl-2-[6-[4-(trifluoromethyl)phenyl]-3-pyridyl]-1H-quinolin-4-one](/img/structure/B13913929.png)
![4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)

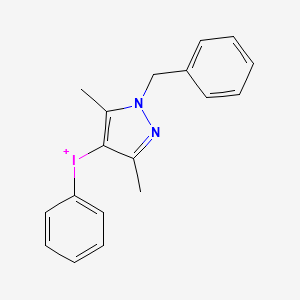

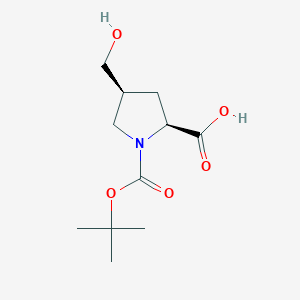
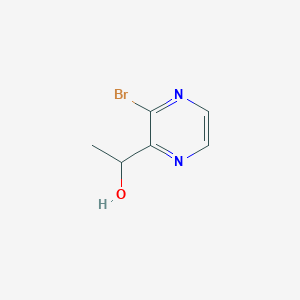
![(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)
![Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid](/img/structure/B13913993.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)
